molecular formula C19H15N3O2S2 B2976827 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide CAS No. 2319876-59-8

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide

Cat. No.: B2976827
CAS No.: 2319876-59-8
M. Wt: 381.47
InChI Key: SJTTYQAIJZEPQK-UHFFFAOYSA-N
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Description

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core

Biochemical Analysis

Biochemical Properties

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and proliferation . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .

Cellular Effects

In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes . For instance, it has been reported to have antitumor activity against certain types of cancer cells, such as the MCF-7 breast cancer cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical profile It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds share the thiazole core and have similar biological activities.

    Pyridine derivatives: These compounds share the pyridine ring and are often used in medicinal chemistry.

    Sulfonamides: These compounds share the sulfonamide group and are widely used as antibiotics.

Uniqueness

1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is unique due to its combination of the thiazolo[5,4-b]pyridine core with a sulfonamide group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTTYQAIJZEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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